Cas no 956034-06-3 (furo3,2-dpyrimidine-2,4-diol)

furo3,2-dpyrimidine-2,4-diol structure
furo3,2-dpyrimidine-2,4-diol structure
Product Name:furo3,2-dpyrimidine-2,4-diol
Numero CAS:956034-06-3
MF:C6H4N2O3
MW:152.10756111145
MDL:MFCD11520867
CID:827241
PubChem ID:11564502
Update Time:2025-05-30

furo3,2-dpyrimidine-2,4-diol Proprietà chimiche e fisiche

Nomi e identificatori

    • Furo[3,2-d]pyrimidine-2,4-diol
    • 1H-furo[3,2-d]pyrimidine-2,4-dione
    • furo[3,2-d]pyrimidine-2,4(1H,3H)-dione
    • furo3,2-dpyrimidine-2,4-diol
    • MDL: MFCD11520867
    • Inchi: 1S/C6H4N2O3/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10)
    • Chiave InChI: UEICIOHAOMRQDE-UHFFFAOYSA-N
    • Sorrisi: O=C1NC2=C(OC=C2)C(=O)N1

Proprietà calcolate

  • Massa esatta: 152.02200
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0

Proprietà sperimentali

  • PSA: 79.38000
  • LogP: 0.63400

furo3,2-dpyrimidine-2,4-diol Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

furo3,2-dpyrimidine-2,4-diol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A089000433-5g
Furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
5g
$2200.00 2023-08-31
Alichem
A089000433-10g
Furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
10g
$3142.11 2023-08-31
Alichem
A089000433-25g
Furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
25g
$5366.55 2023-08-31
Chemenu
CM166851-1g
Furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%+
1g
$385 2024-07-18
Enamine
EN300-314223-0.05g
furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
0.05g
$277.0 2023-09-05
Enamine
EN300-314223-0.1g
furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
0.1g
$413.0 2023-09-05
Enamine
EN300-314223-0.25g
furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
0.25g
$589.0 2023-09-05
Enamine
EN300-314223-0.5g
furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
0.5g
$929.0 2023-09-05
Enamine
EN300-314223-1.0g
furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
1.0g
$1191.0 2023-07-10
Enamine
EN300-314223-2.5g
furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
2.5g
$2490.0 2023-09-05

furo3,2-dpyrimidine-2,4-diol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Water ;  3.5 h, 70 °C
Riferimento
Preparation of fused heterocyclic compound derivative as PARP-1/PI3K dual-target inhibitor and used for the treatment of tumors
, China, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3.5 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6
Riferimento
Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer
Wu, Zhengyang; Bai, Ying; Jin, Jiaming; Jiang, Teng; Shen, Hui; et al, European Journal of Medicinal Chemistry, 2021, 217,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Riferimento
Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  -78 °C; -78 °C → rt; 40 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ;  90 min, rt → reflux; reflux → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Riferimento
Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform
Heffron, Timothy P.; Wei, Bin Qing; Olivero, Alan; Staben, Steven T.; Tsui, Vickie; et al, Journal of Medicinal Chemistry, 2011, 54(22), 7815-7833

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, rt
Riferimento
Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Hydrochloric acid Solvents: Dichloromethane ,  Water
Riferimento
Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors
Srimongkolpithak, Nitipol; Sundriyal, Sandeep; Li, Fengling; Vedadi, Masoud; Fuchter, Matthew J., MedChemComm, 2014, 5(12), 1821-1828

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Riferimento
Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Riferimento
Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → reflux; 90 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Riferimento
Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Riferimento
Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
Riferimento
Preparation of heterocyclic compounds as janus kinase inhibitors
, World Intellectual Property Organization, , ,

furo3,2-dpyrimidine-2,4-diol Raw materials

furo3,2-dpyrimidine-2,4-diol Preparation Products

Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.